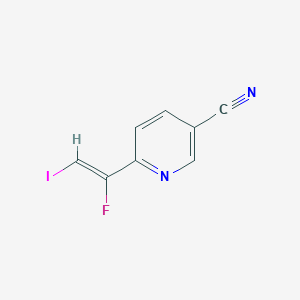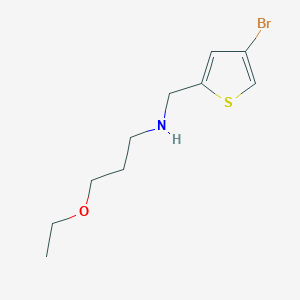
4-(2-Ethoxyethoxy)-3-methylphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Ethoxyethoxy)-3-methylphenylZinc bromide is an organozinc compound that has garnered interest in various fields of chemistry due to its unique reactivity and potential applications. This compound is characterized by the presence of a zinc atom bonded to a bromide ion and an aromatic ring substituted with ethoxyethoxy and methyl groups. The presence of these functional groups imparts specific chemical properties that make it valuable in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyethoxy)-3-methylphenylZinc bromide typically involves the reaction of 4-(2-Ethoxyethoxy)-3-methylphenylmagnesium bromide with a zinc halide, such as zinc bromide. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction . The general reaction scheme is as follows:
[ \text{4-(2-Ethoxyethoxy)-3-methylphenylMgBr} + \text{ZnBr}_2 \rightarrow \text{4-(2-Ethoxyethoxy)-3-methylphenylZnBr} + \text{MgBr}_2 ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentrations, thereby optimizing the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Ethoxyethoxy)-3-methylphenylZinc bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The zinc-bromide bond can be substituted with other nucleophiles, leading to the formation of new carbon-zinc bonds.
Coupling Reactions: It can participate in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds with organic halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic halides, palladium catalysts, and various ligands that facilitate the coupling reactions. Typical conditions involve the use of inert atmospheres, anhydrous solvents, and controlled temperatures to ensure high reactivity and selectivity .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a Negishi coupling reaction with an aryl halide, the major product would be a biaryl compound.
Aplicaciones Científicas De Investigación
4-(2-Ethoxyethoxy)-3-methylphenylZinc bromide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of 4-(2-Ethoxyethoxy)-3-methylphenylZinc bromide involves the formation of reactive intermediates that facilitate the transfer of the phenyl group to other molecules. The zinc atom acts as a Lewis acid, coordinating with the substrate and activating it towards nucleophilic attack. This coordination enhances the reactivity of the compound, allowing it to participate in various organic transformations .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Ethoxyethoxy)-3-methylphenylmagnesium bromide: Similar in structure but contains a magnesium atom instead of zinc.
2-(2-Ethoxyethoxy)ethyl bromide: Lacks the aromatic ring and zinc atom, but contains the ethoxyethoxy functional group.
Diethylene glycol diethyl ether: Contains similar ethoxyethoxy groups but lacks the aromatic ring and metal center.
Uniqueness
4-(2-Ethoxyethoxy)-3-methylphenylZinc bromide is unique due to the presence of the zinc atom, which imparts specific reactivity and selectivity in organic reactions. The combination of the ethoxyethoxy and methyl groups on the aromatic ring further enhances its utility in synthetic applications, making it a versatile reagent in organic chemistry .
Propiedades
Fórmula molecular |
C11H15BrO2Zn |
|---|---|
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-(2-ethoxyethoxy)-2-methylbenzene-4-ide |
InChI |
InChI=1S/C11H15O2.BrH.Zn/c1-3-12-8-9-13-11-7-5-4-6-10(11)2;;/h5-7H,3,8-9H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
LMHCOVXGGQUEOU-UHFFFAOYSA-M |
SMILES canónico |
CCOCCOC1=C(C=[C-]C=C1)C.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


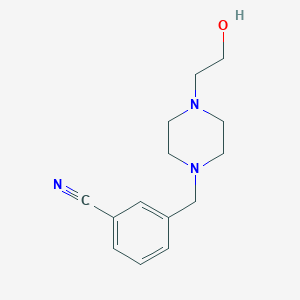

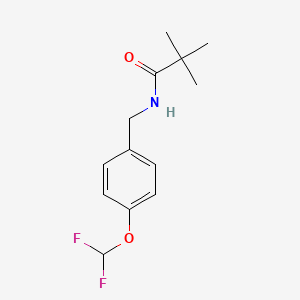
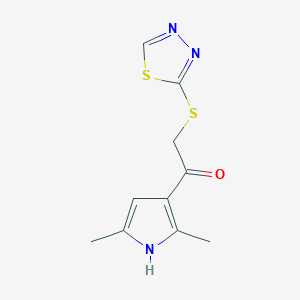
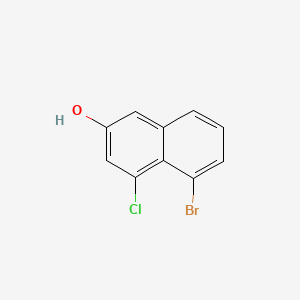
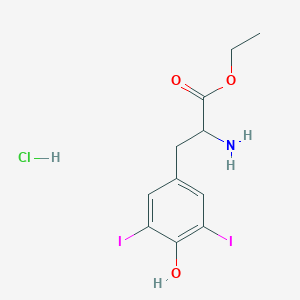
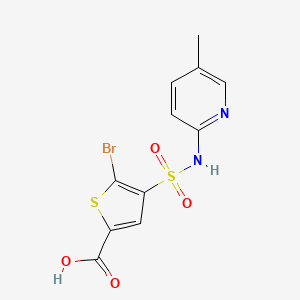
![I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl](/img/structure/B14895703.png)
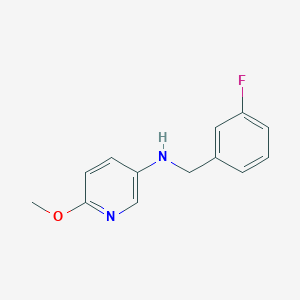
![dicyclohexyl-[2-[2-(4-methylphenyl)-6-[4-(trifluoromethyl)phenyl]phenyl]phenyl]phosphane](/img/structure/B14895730.png)
